molecular formula C10H12N2O2 B1474355 [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea CAS No. 359760-90-0

[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

Cat. No. B1474355
CAS RN: 359760-90-0
M. Wt: 192.21 g/mol
InChI Key: XTMHJUGLSXLAMY-BDAKNGLRSA-N
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Description

Molecular Structure Analysis

The molecular formula of [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea suggests a cyclic structure containing an indene moiety and a urea group. The stereochemistry (1S,2R) indicates specific chiral centers. To visualize the 3D arrangement, refer to the chemical structure here .

Scientific Research Applications

Molecular Rearrangement and Synthesis of New Derivatives

  • Molecular Rearrangement to Indole and Imidazolinone Derivatives : A study demonstrated the rearrangement of certain quinoline derivatives to produce 2-alkyl/aryl-1H-indol-3-yl-ureas, revealing a pathway to new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).

  • Diastereoselective Synthesis of Indeno[2″,1″ 4′,5′]furo[3′,2′ 5,6]pyrido[2,3-d]pyrimidine Derivatives

    : Research focused on the diastereoselective synthesis of N-containing heterocyclic compounds, using a 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione (Saberi, Mohammadizadeh, & Esmaeili, 2015).

Biological and Medicinal Applications

  • Antioxidant and Enzyme Inhibition Properties : A study synthesized 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives and evaluated them for antioxidant activity and inhibition of protein tyrosine kinase enzyme, highlighting their potential in medicinal chemistry (Reddy et al., 2019).

  • Synthesis of Phenyl Urea Derivatives as Receptor Antagonists : Research involving the synthesis of trisubstituted phenyl urea derivatives explored their potential as neuropeptide Y5 receptor antagonists, underscoring their significance in therapeutic applications (Fotsch et al., 2001).

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Urea/Thiourea Derivatives and Antimicrobial Activity : The synthesis and structural confirmation of novel urea/thiourea derivatives exhibited antimicrobial activities against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mannam et al., 2020).

  • Analysis of Schiff Bases and Their DNA Binding Activity : The study focused on the synthesis of new chiral Schiff bases and their interaction with calf-thymus DNA, providing insights into the influence of remote substituents on DNA binding activity (Bora et al., 2021).

Environmental and Analytical Applications

  • Fluorescent Probe for Detection of Al3+ : The design and application of a fluorescent sensor based on 1-((2-hydroxynaphthalen-1-yl)methylene)urea for selective and sensitive detection of Al3+ in biological applications were investigated (Wang et al., 2017).

properties

IUPAC Name

[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMHJUGLSXLAMY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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